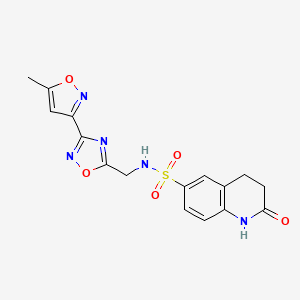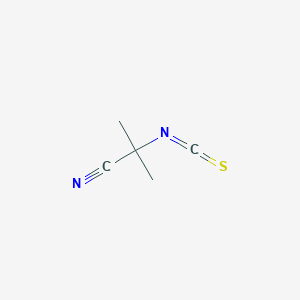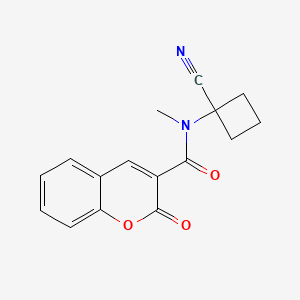![molecular formula C13H12N2O3S B2775140 [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid CAS No. 24099-02-3](/img/structure/B2775140.png)
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives, such as 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole and 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine , are known to be bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
Pyrazole synthesis often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The structure of similar compounds has been studied using techniques like IR, UV, 1H NMR, and X-ray absorption spectroscopy .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, heteroleptic Zn (II) complexes containing 8-hydroxy quinoline as a preliminary ligand and pyrazolone-based derivatives as a secondary ligand were found to show good photoluminescence properties .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolone Derivatives
This compound serves as a precursor in the synthesis of pyrazolone derivatives . These derivatives are synthesized through a reaction with arylaldehydes, catalyzed by nanomaterials . The process is noted for its efficiency, yielding high-quality products in short reaction times. These derivatives have a wide range of applications, including medicinal chemistry and material science.
Antioxidant Activity
Pyrazolone derivatives, synthesized from this compound, have been evaluated for their antioxidant properties . They exhibit significant radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. Some derivatives have shown higher activity than standard antioxidants like ascorbic acid.
Anticancer Activity
The same derivatives have also been tested for their anticancer activities . They have demonstrated cytotoxic effects on certain cancer cell lines, such as colorectal carcinoma cells. This suggests potential for the development of new anticancer drugs.
Catalysis
The compound is used in the preparation of catalysts for organic synthesis . These catalysts facilitate various chemical reactions, including the synthesis of complex organic molecules, which are essential in pharmaceuticals and agrochemicals.
Magnetic Nanomaterials
It contributes to the creation of core-shell magnetic nanomaterials . These materials have applications in biosensing, drug delivery, and environmental remediation due to their magnetic properties and functional surfaces.
Biological Activities
Derivatives of this compound show a broad spectrum of biological activities . They have been approved as drugs with analgesic, anti-inflammatory, antimicrobial, and antiviral properties, among others.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various cellular targets . For instance, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a related compound, has been used to prepare dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
For example, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
Related compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
The action of [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility, stability, and interaction with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9-11(7-16)13(19-8-12(17)18)15(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBIAWJFAYKQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)

![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)
![6-chloro-N-[2-(morpholin-4-yl)-2-(oxolan-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2775065.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)


![1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B2775069.png)


![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2775076.png)
![N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775079.png)